molecular formula C23H24N2O3S B2975683 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide CAS No. 954663-56-0

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Cat. No.: B2975683
CAS No.: 954663-56-0
M. Wt: 408.52
InChI Key: VMDAUJAKSCLCNW-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide (CAS 954663-56-0) is a synthetic small molecule with a molecular formula of C23H24N2O3S and a molecular weight of 408.5 g/mol . This compound belongs to the chemical class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives, which have emerged as a valuable structural template in medicinal chemistry due to their diverse biological activities . The core structure incorporates a tetrahydroisoquinoline scaffold linked to a naphthamide group via a sulfonyl connector. Research into structurally related NSTHIQ derivatives has demonstrated significant promise in antimicrobial applications, with certain analogs exhibiting potent antifungal properties against a range of species including Aspergillus, Penicillium, and Botrytis cinerea, suggesting potential for development as novel antifungal agents . Furthermore, the naphthamide component of the molecule shares structural similarities with naphthylisoquinoline alkaloids, a class of natural products that have shown inhibitory activity against voltage-gated sodium channels, particularly Nav1.7, which is a prominent target for analgesic development . The presence of the propylsulfonyl group is a key pharmacophoric element that may influence the compound's bioavailability and receptor binding affinity. This product is intended for research purposes only, specifically for use in antimicrobial discovery programs, neurological target validation, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-12-17-10-11-20(15-19(17)16-25)24-23(26)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,15H,2,12-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDAUJAKSCLCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multiple steps:

  • Synthesis of the Isoquinoline Core: : The initial step often starts with the formation of the isoquinoline core through a Pomeranz-Fritsch reaction. This reaction typically requires acidic conditions and a starting material like a benzaldehyde derivative.

  • Introduction of the Sulfonyl Group: : The next step involves the introduction of the propylsulfonyl group. This can be achieved via sulfonation using a sulfonyl chloride in the presence of a base.

  • Amidation: : The final step is the attachment of the naphthamide group. This is generally achieved through an amide coupling reaction, using a carboxylic acid derivative and an appropriate coupling agent like EDC or HATU.

Industrial Production Methods

Industrial production might streamline these steps into a continuous process, emphasizing scalability and cost-effectiveness. Catalysts and optimized conditions would be employed to enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially affecting the tetrahydroisoquinoline ring.

  • Reduction: : Reduction could affect the naphthamide group, leading to structural modifications.

  • Substitution: : The sulfonyl and naphthamide groups provide reactive sites for nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Various halides or nitriles under conditions such as reflux with an appropriate base or acid.

Major Products

The major products would depend on the specific reactions but might include various derivatives of the original structure with different functional groups replacing the original sulfonyl or naphthamide groups.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is utilized across diverse fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Industry: : Used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound is believed to interact with specific enzymes or receptors due to its structural features. The exact pathways would depend on the particular biological context but might involve modulation of enzymatic activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

Compound Name Substituent at 2-Position Substituent at 7-Position Molecular Formula Key Functional Groups
N-(2-(Propylsulfonyl)-1,2,3,4-THIQ-7-yl)-1-naphthamide Propylsulfonyl (SO₂-C₃H₇) 1-Naphthamide C₂₃H₂₄N₂O₃S Sulfonyl, amide
N-(2-Acetyl-1,2,3,4-THIQ-7-yl)-1-naphthamide (CAS 955636-06-3) Acetyl (COCH₃) 1-Naphthamide C₂₂H₂₀N₂O₂ Ketone, amide
3-Chloro-N-phenyl-phthalimide Chlorine (Cl) Phenyl group C₁₄H₈ClNO₂ Imide, chloro

Key Observations :

  • The 1-naphthamide moiety is shared with N-(2-acetyl-THIQ-7-yl)-1-naphthamide, suggesting similar π-π stacking interactions with aromatic residues in target proteins.
Spectroscopic Data (IR/NMR):
  • Acetylated analog : IR shows C=O stretches at ~1670 cm⁻¹ (amide) and ~1700 cm⁻¹ (acetyl). ¹H NMR features acetyl methyl protons at ~2.5 ppm .
  • Propylsulfonyl analog : Expected IR peaks include S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and amide C=O (~1660 cm⁻¹). Propylsulfonyl protons would appear as multiplet signals at 1.0–3.0 ppm in ¹H NMR.

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a tetrahydroisoquinoline core and a naphthamide moiety, suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

Property Value
Molecular Formula C23H24N2O3S
Molecular Weight 408.5 g/mol
CAS Number 954663-64-0

The presence of the propylsulfonyl group is significant as it enhances the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide functional group is known for its ability to form strong interactions with proteins, which can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. These compounds have shown potential in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

2. Anti-inflammatory Effects

Studies have suggested that sulfonamides possess anti-inflammatory properties. This compound may reduce inflammation by inhibiting the activity of pro-inflammatory enzymes or cytokines.

3. Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. This could be particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some notable findings:

  • In vitro Studies : Laboratory experiments demonstrated that the compound inhibits certain kinases involved in cell signaling pathways critical for cancer progression.
  • Cell Line Testing : In tests using various cancer cell lines (e.g., breast cancer and leukemia), the compound showed significant cytotoxicity, indicating its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory properties of the compound using an animal model of inflammation. The results showed a marked reduction in inflammatory markers and improved clinical scores compared to control groups.

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